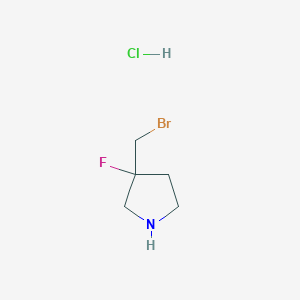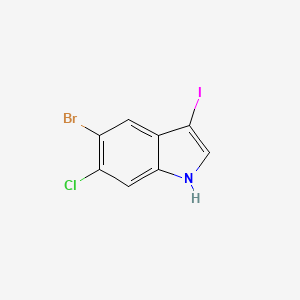
5-Bromo-6-chloro-3-iodo-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-chloro-3-iodo-1H-indole is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Molecular Structure Analysis
The molecular formula of this compound is C8H4BrClIN . It is a derivative of indole, which is a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, indole derivatives are known to participate in a variety of chemical reactions due to their versatile structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented. Its molecular weight is 356.39 .Applications De Recherche Scientifique
5-Bromo-6-chloro-3-iodo-1H-indole has a wide range of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain types of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, it has been studied for its potential as an anti-microbial agent, as it has been shown to inhibit the growth of certain types of bacteria and fungi. Finally, it has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of certain types of viruses.
Mécanisme D'action
Target of Action
5-Bromo-6-chloro-3-iodo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . They show inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can help in developing new useful derivatives . The interaction of the compound with its targets leads to changes that result in its biological activity.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways and their downstream effects.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Bromo-6-chloro-3-iodo-1H-indole in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and use in experiments. Additionally, it has a wide range of potential applications, including the potential to be used as an anti-cancer, anti-inflammatory, anti-microbial, and anti-viral agent. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not yet fully understood how the compound works, which can lead to unpredictable results. Additionally, the compound is relatively unstable, which can make it difficult to store and use in experiments.
Orientations Futures
There are a variety of possible future directions for the use of 5-Bromo-6-chloro-3-iodo-1H-indole. One potential direction is to further study its potential as an anti-cancer agent and develop novel drugs for the treatment of cancer. Additionally, further research could be done to explore its potential as an anti-inflammatory, anti-microbial, and anti-viral agent. Finally, further research could be done to improve the synthesis and storage of the compound, as well as to develop new methods of using the compound in laboratory experiments.
Méthodes De Synthèse
5-Bromo-6-chloro-3-iodo-1H-indole can be synthesized through a variety of methods. One of the most common methods of synthesis involves the reaction of bromine, chlorine, and iodine with 2-nitroaniline in the presence of a base such as sodium hydroxide. The reaction yields the desired product after a few hours of stirring. Other methods of synthesis include the reaction of bromine, chlorine, and iodine with 1-acetyl-2-nitrobenzene, the reaction of bromine, chlorine, and iodine with 1-acetyl-2-nitro-4-methylbenzene, and the reaction of bromine, chlorine, and iodine with 2-nitro-4-methylbenzene.
Propriétés
IUPAC Name |
5-bromo-6-chloro-3-iodo-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClIN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJSKAJEJWERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


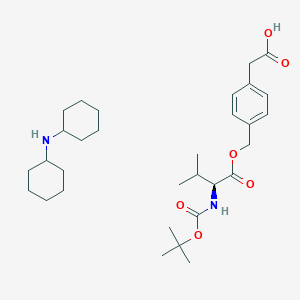
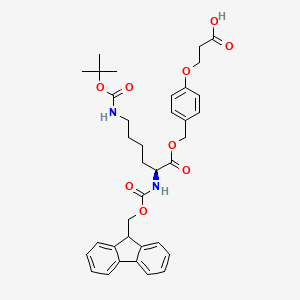
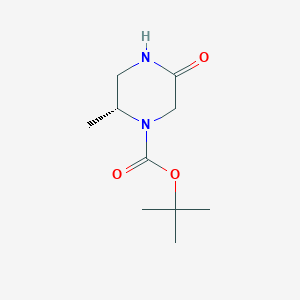

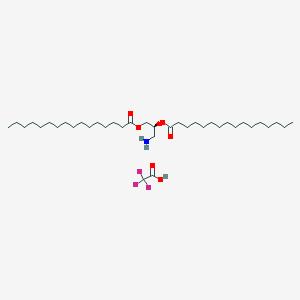
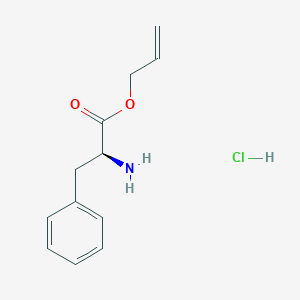
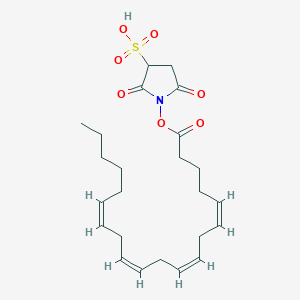
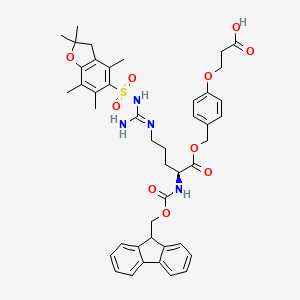


![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)

